Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate, often involve large-scale cycloaddition reactions under controlled conditions. The use of eco-friendly and cost-effective catalysts is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-Methylisoxazole-3-carboxylate: A similar compound with a methyl group instead of a 1-methylcyclohexyl group.
Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate: Another similar compound with a hydroxymethyl group.
Uniqueness
Ethyl 5-(1-Methylcyclohexyl)isoxazole-3-carboxylate is unique due to its 1-methylcyclohexyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives. This structural feature may enhance its binding affinity to specific biological targets, potentially leading to more potent biological activities .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 5-(1-methylcyclohexyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-3-16-12(15)10-9-11(17-14-10)13(2)7-5-4-6-8-13/h9H,3-8H2,1-2H3 |
InChI Key |
IZFOPSCNPOGTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2(CCCCC2)C |
Origin of Product |
United States |
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